molecular formula C18H14BrFN4O2S2 B2548249 4-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 946306-36-1

4-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2548249
CAS No.: 946306-36-1
M. Wt: 481.36
InChI Key: SYHWRBZVKZUHJS-UHFFFAOYSA-N
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Description

This compound features a triazolo[3,2-b][1,3]thiazole core fused with a 2-fluorophenyl group at position 2 and a 4-bromophenylsulfonamide moiety at position 6 via an ethyl linker. The bromine atom enhances electrophilic reactivity and hydrophobic interactions, while the fluorine atom contributes to metabolic stability and electronic effects. The sulfonamide group provides hydrogen-bonding capacity, critical for target binding .

Properties

IUPAC Name

4-bromo-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN4O2S2/c19-12-5-7-14(8-6-12)28(25,26)21-10-9-13-11-27-18-22-17(23-24(13)18)15-3-1-2-4-16(15)20/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHWRBZVKZUHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolothiazole Ring: The synthesis begins with the formation of the triazolothiazole ring. This can be achieved by reacting 2-fluorophenyl hydrazine with a suitable thioamide under acidic conditions to form the triazolothiazole core.

    Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the triazolothiazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Sulfonamide Formation: Sulfonyl chlorides in the presence of a base like triethylamine.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, derivatives similar to the compound have been tested against various bacterial strains and fungi.

  • Mechanism of Action : Sulfonamides inhibit bacterial growth by interfering with folate synthesis. This mechanism is crucial for developing new antibiotics to combat resistant strains.
  • Case Studies : A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi . The compounds were evaluated using turbidimetric methods, indicating a significant reduction in microbial viability.

Anticancer Activity

The compound's structure suggests it may also possess anticancer properties. Several studies have investigated similar sulfonamide derivatives for their ability to inhibit cancer cell proliferation.

  • In Vitro Studies : Research has shown that certain sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives were tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay, revealing that some compounds had low micromolar GI50 values .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to specific cancer targets. This computational approach helps in understanding how modifications in structure can enhance biological activity .

Summary of Findings

The following table summarizes key findings related to the applications of 4-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide:

ApplicationMechanism/MethodKey Findings
AntimicrobialInhibition of folate synthesisEffective against multiple bacterial strains
AnticancerCytotoxicity assays (e.g., MCF7)Low micromolar GI50 values observed
Molecular DockingPredictive binding studiesInsights into structure-activity relationships

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets in cells. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Compound [7–9] (): These 1,2,4-triazole derivatives lack the thiazole fusion present in the target compound. Instead, they feature a 5-(4-(4-X-phenylsulfonyl)phenyl) substituent and a 2,4-difluorophenyl group.
  • Thiazolo[3,2-b][1,2,4]triazole derivatives (Barbuceanu et al., 2009) : These compounds incorporate diphenylsulfone moieties but lack the ethyl-sulfonamide linkage. Their antibacterial activity (MIC: 2–16 µg/mL against S. aureus) suggests that the sulfone group enhances potency, though the absence of bromine may reduce halogen bonding efficacy .

Halogen Substituent Variations

  • 827593-21-5 () : 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide replaces the triazolo-thiazole core with a simpler triazole-thiophene system. The 3-chlorophenyl group may confer higher lipophilicity (clogP ≈ 3.8) compared to the target compound’s 2-fluorophenyl (clogP ≈ 3.2), affecting membrane permeability .
  • N-Bromine vs. N-Chlorine Analogues (Gottardi et al., 2014) : Brominated compounds exhibit superior bactericidal activity (e.g., 99% kill rate at 0.5 mM) compared to chlorinated counterparts, but this advantage reverses under protein-rich conditions due to bromine’s higher reactivity with organic matter .

Sulfonamide and Linker Modifications

  • 618383-54-3 () : This pyridine-based sulfonamide features a trifluoromethyl group, increasing lipophilicity (clogP ≈ 4.1) and resistance to oxidative metabolism. However, the absence of a triazole ring may reduce binding specificity for enzymes like carbonic anhydrase .
  • Compounds [10–15] () : S-alkylated 1,2,4-triazoles with phenyl/4-fluorophenyl ketone side chains show νC=O IR bands at 1663–1682 cm⁻¹, absent in the target compound, indicating divergent electronic environments .

Key Comparative Insights

  • Biological Implications : Bromine’s polarizability may enhance target binding in low-protein environments, whereas chlorine or fluorine substituents prioritize metabolic stability .
  • Synthetic Accessibility : The target compound’s triazolo-thiazole core requires multi-step synthesis (e.g., Friedel-Crafts acylation, cyclization), whereas simpler triazole derivatives (e.g., 827593-21-5) are synthesized in fewer steps but with lower structural complexity .

Biological Activity

The compound 4-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H14BrFN4OS
  • IUPAC Name : this compound
  • Molecular Weight : 433.30 g/mol

The presence of bromine and fluorine atoms in its structure is believed to enhance the compound's reactivity and biological activity. The triazole and thiazole rings contribute to its pharmacological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown the ability to inhibit various enzymes such as kinases and proteases that are crucial in signaling pathways related to cell proliferation and apoptosis.
  • Signal Transduction Modulation : It affects key signaling pathways which can lead to alterations in cell growth and differentiation.

Antitumor Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, suggesting potential efficacy against tumors .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Several phenylthiazole derivatives have shown comparable antimicrobial effects to standard antibiotics like norfloxacin. The presence of electron-donating groups on the aromatic ring enhances this activity .

Case Study 1: Anticancer Activity

A recent study investigated a series of compounds structurally related to our target molecule. The findings highlighted that specific substitutions on the phenyl ring significantly increased cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549). The most active compounds exhibited IC50 values as low as 7.17 µM against MCF-7 cells .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of the p38 mitogen-activated protein kinase by related compounds. These studies revealed that modifications in the triazole ring could enhance inhibitory potency, indicating a promising direction for developing targeted therapies against inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various compounds related to this compound:

Compound NameActivity TypeIC50 Value (µg/mL)Notes
Compound AAnticancer1.61Effective against multiple cancer lines
Compound BAntimicrobialComparable to NorfloxacinEnhanced by electron-donating groups
Compound CEnzyme InhibitionVariesModifications improve potency

Q & A

Q. What are the key synthetic steps for preparing 4-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide?

The synthesis involves multi-step reactions:

  • Triazole-thiazole core formation : Reacting 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst (4 hours, ~70–80°C) .
  • Sulfonamide coupling : Introducing the 4-bromobenzenesulfonamide group via nucleophilic substitution or condensation reactions. Ethanol or DMF solvents with bases like triethylamine are typical .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR identify substituent positions, sulfonamide linkage, and fluorine environments .
  • X-ray crystallography : Resolves bond angles, dihedral distortions, and packing interactions (e.g., triazolo-thiazole planarity) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (±2 ppm accuracy) and bromine isotopic patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Kinase or cyclooxygenase inhibition assays using fluorogenic substrates (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify critical factors. For example, triazine coupling ( ) improved with slow reagent addition at 0°C .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., triazole cyclization from 4 hours to 30 minutes) .
  • Flow chemistry : Continuous processing minimizes intermediate degradation (e.g., oxidation steps) .

Q. How do structural modifications influence biological activity?

Modification Impact on Activity Reference
Bromine at sulfonamideEnhances lipophilicity and membrane penetration
Fluorophenyl substituentStabilizes π-π stacking with hydrophobic targets
Ethyl linker lengthReduces steric hindrance for enzyme binding

Q. How to resolve contradictions in reported biological data?

  • Assay standardization : Compare IC50_{50} values under identical pH, temperature, and co-solvent conditions (e.g., DMSO concentration ≤1%) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites or degradation products that may skew results .
  • Computational docking : Validate binding modes using molecular dynamics (e.g., triazolo-thiazole interactions with COX-2) .

Q. What strategies improve crystallinity for X-ray analysis?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Cocrystallization : Add coformers (e.g., succinic acid) to stabilize lattice interactions .
  • Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K for ) .

Methodological Tables

Q. Table 1. Reaction Optimization for Triazolo-Thiazole Core

ParameterCondition A ()Condition B (Optimized)
SolventEthanolEthanol/DMF (9:1)
CatalystGlacial acetic acidp-TsOH (5 mol%)
TemperatureReflux (~78°C)Microwave (100°C)
Yield45–50%68–72%

Q. Table 2. Biological Activity Comparison

Compound VariantMIC (μg/mL, S. aureus)COX-2 IC50_{50} (nM)
Parent compound (4-bromo)8.2120
4-Chloro analog12.595
Des-fluoro derivative>50450

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